

Comparative Efficacy of Ceftolozane/Tazobactam Against Other Antipseudomonal Agents

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Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591

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Ceftolozane/tazobactam (C/T) is a novel antibacterial combination agent comprising a potent antipseudomonal cephalosporin and a well-established β -lactamase inhibitor.[1] It has demonstrated significant efficacy in treating complicated infections caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly *Pseudomonas aeruginosa* and Enterobacterales.[2][3] This guide provides a comparative analysis of the clinical and in-vitro efficacy of **ceftolozane/tazobactam** against other commonly used antipseudomonal agents, supported by data from clinical trials and laboratory studies.

Clinical Efficacy

Ceftolozane/tazobactam has been evaluated in several Phase 3 clinical trials for various indications, demonstrating non-inferiority to comparator agents in the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1]

Complicated Intra-abdominal Infections (cIAI)

In the ASPECT-cIAI trial, **ceftolozane/tazobactam** in combination with metronidazole was compared to meropenem. The clinical cure rates were similar between the two treatment groups, establishing the non-inferiority of **ceftolozane/tazobactam**.[3]

Table 1: Clinical Cure Rates in Complicated Intra-abdominal Infections (ASPECT-cIAI Trial)

Population	Ceftolozane/Tazobactam + Metronidazole	Meropenem	Weighted Difference (95% CI)
Microbiological Intent-to-Treat (mMITT)	83.0% (323/389)	87.3% (364/417)	-4.2% (-8.91 to 0.54)

| Microbiologically Evaluable (ME) | 94.2% (259/275) | 94.7% (304/321) | -1.0% (-4.52 to 2.59) |

Source: Adapted from results of the ASPECT-cIAI trial.

For patients with cIAI specifically involving *P. aeruginosa*, a subgroup analysis of the phase 3 trial showed a clinical cure rate of 100% (26/26) for **ceftolozane**/tazobactam plus metronidazole, compared to 93.1% (27/29) for meropenem in the microbiologically evaluable population.

Complicated Urinary Tract Infections (cUTI)

In the ASPECT-cUTI trial, **ceftolozane**/tazobactam was found to be non-inferior and statistically superior to levofloxacin for the composite outcome of microbiological eradication and clinical cure in patients with cUTI, including acute pyelonephritis.

Table 2: Clinical and Microbiological Outcomes in Complicated Urinary Tract Infections (ASPECT-cUTI Trial)

Outcome	Ceftolozane/Tazobactam	Levofloxacin	Treatment Difference (95% CI)
Composite Cure Rate (mMITT)	76.9%	68.4%	8.5% (2.3 to 14.6)

| Microbiological Eradication (mMITT) | 80.4% | 72.1% | 8.3% (2.4 to 14.0) |

Source: Adapted from results of the ASPECT-cUTI trial.

Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

The ASPECT-NP trial, a phase 3, randomized, controlled study, demonstrated the non-inferiority of **ceftolozane/tazobactam** compared to meropenem for the treatment of ventilated HABP and VABP. The primary endpoint was 28-day all-cause mortality.

Table 3: Outcomes in Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (ASPECT-NP Trial)

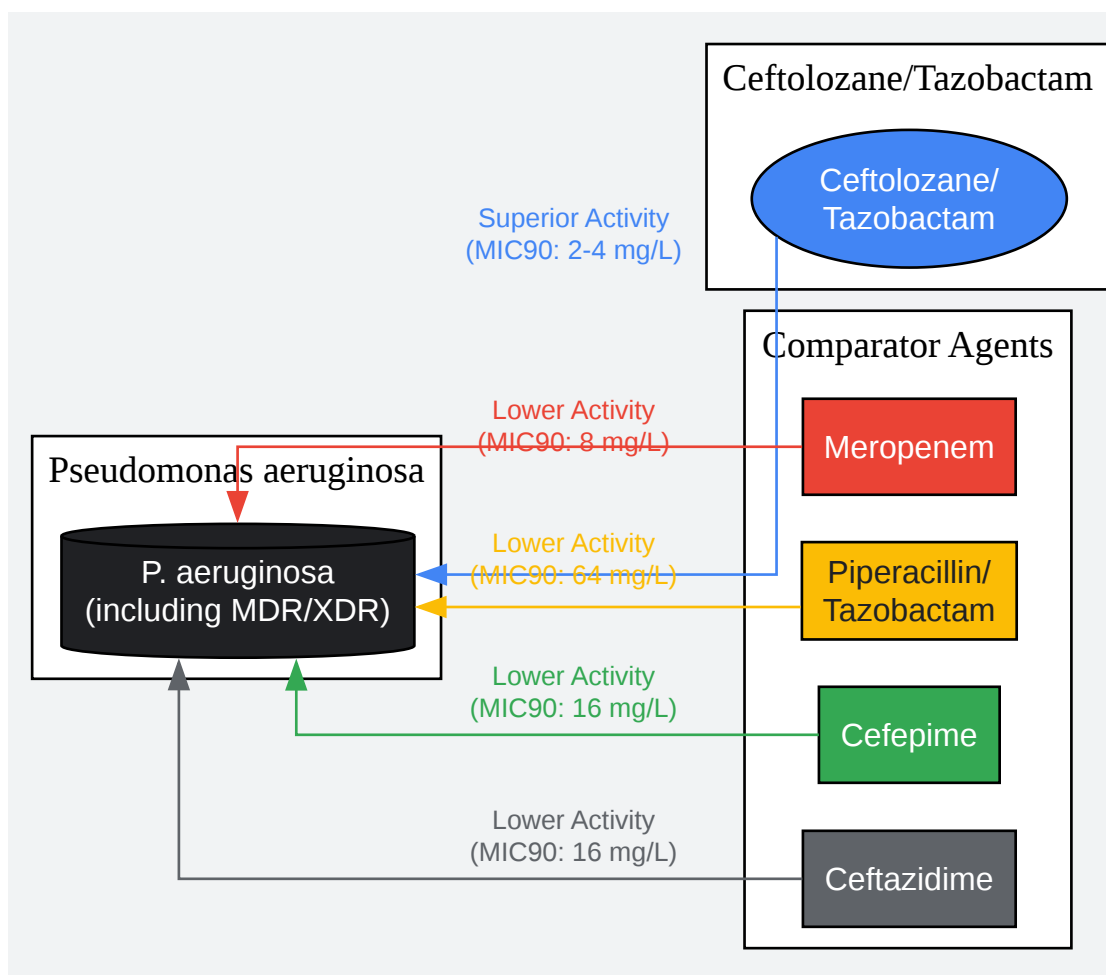
Outcome	Ceftolozane/Tazobactam	Meropenem	Difference (95% CI)
28-day All-Cause Mortality (ITT)	24.2%	37.0%	-12.8% (0.2 to 24.8)

| Clinical Cure Rate (ITT) | 50.5% | 44.4% | 6.1% (-7.4 to 19.3) |

Source: Adapted from results of the ASPECT-NP trial.

In-Vitro Activity

Ceftolozane/tazobactam exhibits potent in-vitro activity against a broad range of Gram-negative bacteria, including multidrug-resistant *P. aeruginosa* and most extended-spectrum β -lactamase (ESBL)-producing Enterobacterales. Its activity is often superior to other antipseudomonal agents.



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Caption: In-vitro activity of **Ceftolozane**/Tazobactam vs. comparators against *P. aeruginosa*.

Activity against *Pseudomonas aeruginosa*

Numerous studies have highlighted the superior in-vitro performance of **ceftolozane**/tazobactam against *P. aeruginosa*, including strains resistant to other β -lactams.

Table 4: Comparative In-Vitro Activity (MIC50/MIC90 in mg/L) against *P. aeruginosa*

Antimicrobial Agent	All Isolates	Meropenem-Nonsusceptible Isolates	Piperacillin/Tazobactam-Nonsusceptible Isolates
Ceftolozane/Tazobactam	0.5 / 2	Active against 70%	86-90% Susceptible
Piperacillin/Tazobactam	8 / 64	-	-
Ceftazidime	2 / 16	-	15-35% Susceptible
Cefepime	2 / 16	-	15-35% Susceptible

| Meropenem | 0.5 / 8 | - | 39-45% Susceptible |

Sources: Various in-vitro surveillance studies.

A study of 1,257 nonurine *P. aeruginosa* isolates from U.S. hospitals showed an overall susceptibility rate of 97% to **ceftolozane/tazobactam**, compared to 72-76% for cefepime, ceftazidime, piperacillin-tazobactam, and meropenem. Importantly, 80% of isolates that were nonsusceptible to all four comparator β -lactams remained susceptible to **ceftolozane/tazobactam**.

Activity against Enterobacterales

Ceftolozane/tazobactam is also active against many Enterobacterales, including ESBL-producing strains.

Table 5: Comparative In-Vitro Activity (MIC50/MIC90 in mg/L) against *E. coli* and *K. pneumoniae*

Organism	Ceftolozane/Tazobactam	Piperacillin/Tazobactam	Ceftazidime	Meropenem
<i>E. coli</i>	0.25 / 0.5	2 / 8	0.25 / 8	≤ 0.03 / ≤ 0.03

| K. pneumoniae | 0.25 / 1 | 2 / 16 | 0.12 / 8 | ≤ 0.03 / ≤ 0.03 |

Source: German surveillance study.

Experimental Protocols

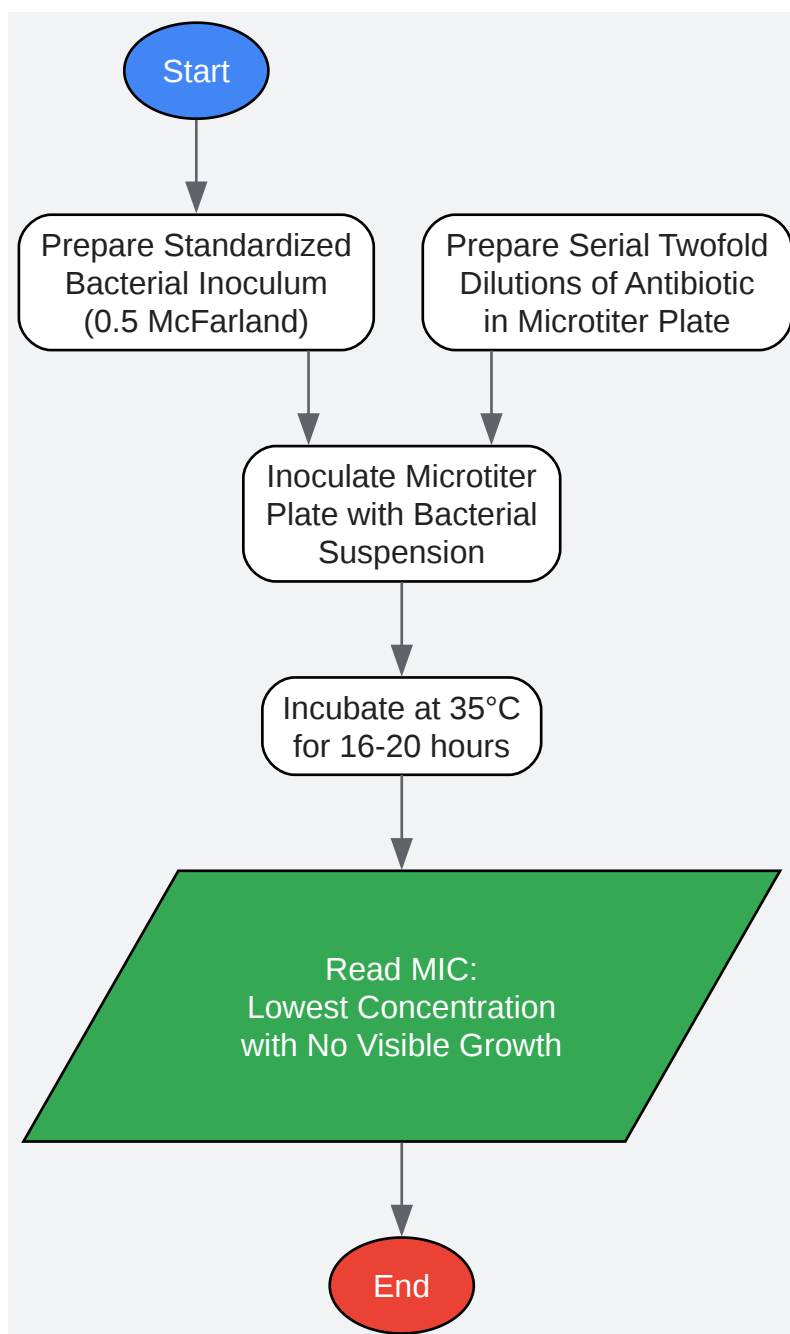
The data presented in this guide are derived from studies employing standardized methodologies for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were predominantly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution

- **Inoculum Preparation:** A standardized inoculum of the bacterial isolate is prepared from a pure culture, with the turbidity adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Drug Dilution:** Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
- **Inoculation:** The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agents.
- **Incubation:** The plates are incubated at 35°C for 16-20 hours in ambient air.
- **MIC Reading:** The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.



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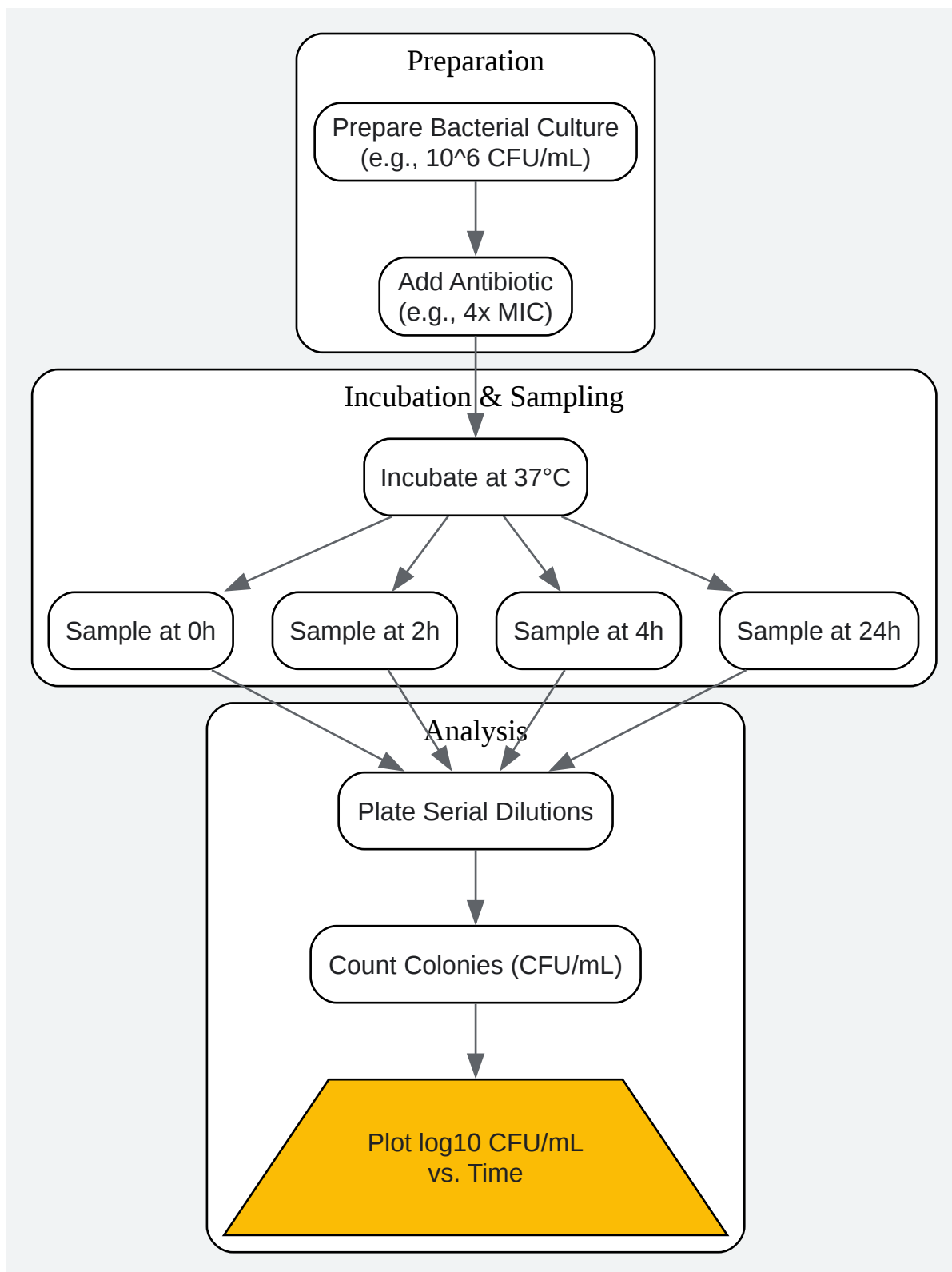
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

- **Culture Preparation:** A standardized bacterial suspension (e.g., 10^6 CFU/mL) is prepared in a suitable broth medium.
- **Antibiotic Addition:** The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 4x MIC).
- **Incubation and Sampling:** The culture is incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
- **Viable Cell Count:** Serial dilutions of the collected aliquots are plated on agar plates. After incubation, the number of viable bacteria (CFU/mL) is determined by colony counting.
- **Data Analysis:** The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.



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Caption: Conceptual workflow of a time-kill assay.

Conclusion

Ceftolozane/tazobactam has demonstrated clinical efficacy comparable to carbapenems in treating complicated intra-abdominal and hospital-acquired/ventilator-associated pneumonia, and superior efficacy to levofloxacin in complicated urinary tract infections. Its primary advantage lies in its potent in-vitro activity against *P. aeruginosa*, including many multidrug-resistant strains that are not susceptible to other commonly used antipseudomonal β -lactams. This makes **ceftolozane/tazobactam** a valuable therapeutic option in the management of infections caused by these challenging pathogens.

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